Journal Name:Faraday Symposia of the Chemical Society
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Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200126
Conditions of deposition of cadmium from cadmium perchlorate solutions on copper electrodes, leading to the appearance of granular deposit (boulders), have been investigated. It was found that this type of deposit appears in a limited pH range only (pH 3 to 6) in which colloidal cadmium hydroxide is found to appear. The probability of appearance of granules is different at different crystal planes of the copper substrate. The rate of growth of the granules has been determined microscopically. It was found that the size of the granules increases proportionally to the square root of time. This indicates that the rate of growth is controlled by the spherical diffusion of depositing ions from the bulk of solution.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200115
A model for zinc electrodeposition, with interfacial reactions localized on particular sites of the metal surface, is proposed to account for the electrode kinetics studied by means of c.d. against potential plots and complex impedance measurements.This mechanism allows one to establish a close correlation between the electrode kinetics and the deposit morphology. On one hand a coupling between the reactions and the surface diffusion of the adions ZnIads is shown to be the origin of the spongy deposits which arise at low c.d. On the other hand a strong acceleration of the nucleation rate, as a result of the autocatalytic formation of the adions, plays an outstanding role in the formation of dendrites triggering at high c.d.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200101
A formalism to reflect the transient and steady state behaviour of phase formation is discussed. The “components” considered are (i) the nucleation, (ii) electron transfer, and (iii) mass transport.The current-potential behaviour and the role of a non-linear functional relationship between i and η are analysed, with special reference to potential sweep and relaxation techniques (sinusoidal and rectification). Questions concerning multilayer growth and the three dimensional growth are considered.The stochastic nature of the problem is sketched.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200090
A potentiostatic-galvanostatic-potentiostatic pulse train has been used to investigate the electrochemical nucleation of mercury on graphite. The second potentiostatic pulse was used to evaluate the nuclear number density along the galvanostatic transient. The maximum in the galvanostatic-potential-time transient is seen to be related to the faradaic charge transfer reaction rate and can be made the basis of the determination of exchange currents.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200083
The theory of form and interstep distance of spirals and the growth rate of crystals under spiral growth conditions are discussed and illustrated for the electrodeposition of silver. The overvoltage dependence of the slopes of pyramids can be used for the evaluation of the rate of propagation and the specific edge energy of the spiral steps, the latter being also accessible from experimental current against overvoltage curves. The coincidence of these values with values obtained from other experiments (two-dimensional nucleation) is a good proof of the validity of the theory of spiral growth.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200070
The properties of a simple “chess board” type computer simulation of electrocrystallization are investigated. The importance of the “discrete effect” and the “ingestion effect” is evaluated for the formation of a single layer. A quantitative investigation of the Avrami equation for square nuclei is carried out. Some comments are made about multilayer formation. The results suggest that this method can be used to make quantitative predictions in cases where analytical mathematical solutions are difficult.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200059
The kinetic Ising model of a crystal-fluid interface is investigated by the Monte Carlo method. The growth rate transient is calculated in the case of a perfect crystal, and good agreement with experimental data is obtained for the first time. The steady-state growth rates are compared with values calculated using nucleation theory. Large growth rates at high temperatures are related to the small step free energies. The effect of surface mobility is considered. The growth rates obtained for low-index faces of the simple cubic (s.c.) and face centred cubic (f.c.c.) lattice correlate well with the α-factors for these faces.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200051
The underpotential deposition of a Cu monolayer on single crystal gold electrodes of (111) and (100) orientation is investigated by cyclic voltammetry and, after removal of the electrode from the electrochemical cell and subsequent transfer into a vacuum chamber, by reflected high energy electron diffraction (RHEED). It is found, that underpotential deposition of about 2/3 of a Cu monolayer causes a (√3 ×√3) R30 superstructure to appear in RHEED. After stripping, a faint superstructure of the same type is still visible in the RHEED pattern. Deposition and stripping of bulk Cu also rearranges the Au electrode surface in a characteristic way producing an additional (2 × 2) superstructure. No such structure is seen when the electrode potential is cycled only in the double layer charging region of Au and in the oxygen adsorption region. The observed RHEED patterns are discussed in terms of surface rearrangements during Cu deposition due to the formation of ordered surface and bulk alloys.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200036
At the surface of noble metal electrodes, foreign metal ions from the solution (S) may be bound in a random layer (C), in an ordered structure (B) or in a condensed layer (A). Owing to structural differences, desorption processes include various diffusion steps (d) and the charge transfer (t). Models are discussed in analogy to electrocrystallization. Potentiostatic pulse measurements were carried out with the system Au(111)/Bi3+, for which different layers with the structure A, B and C exist. A charge transfer step is rate-determining in all cases.The exchange current densities of the desorption of layer A(< 1 µA cm–2), B (1 mA cm–2) and C (10 mA cm–2) increase with the distance of next neighbours in the adsorption layer. Hence, the desorption transients of all three layers differ and can easily be distinguished. At low potentials the desorption of A proceeds by a transfer of ions leaving a layer of B, but the intermediate formation of B cannot be proved at high potentials. The anodic dissolution of B starts at the edge of homogeneous islands of B. Atoms diffuse to the free surface and are then desorbed. Layers of B and C coexist not only at an unique equilibrium potential but in a range of less than 6 mV which can be explained by the non-ideal behaviour and the small size of areas with ordered structures of B.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200024
The structures of the two-dimensional layers formed in the underpotential deposition of lead onto carefully prepared single crystals of copper are shown to depend upon the substrate orientation for (111), (100) and (110) surfaces. Nucleative growth processes are observed for first order and for higher order phase transitions. Comparison is made with the behaviour observed on silver substrates and the differences are ascribed to the change in atomic radius and in eletronegativity. Formation of the underpotential layer is shown to be a necessary precursor to overpotential deposition, the mechanism of which is markedly dependent on substrate orientation.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200014
Deposition of lead onto silver single crystal electrodes from perchlorate solutions has been studied in the undervoltage and low overvoltage regions employing twin-electrode thin layer and potential pulse techniques. Pseudo-Nernstian θ isotherms exhibiting continuous coverage steps were found. 2D nucleation was not identified to be a kinetically relevant process. The rate of 3D nucleation decreases with increasing θ, thus indicating major structural dissimilarities between the 2D layer and the 3D nuclei.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200007
The first page of this article is displayed as the abstract.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9771200001
The first page of this article is displayed as the abstract.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600197
The first page of this article is displayed as the abstract.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600194
The first page of this article is displayed as the abstract.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600182
The recent advent of small digital computers suitable for on-line data acquisition and processing systems (DAPS) has made possible very accurate measurements of the magnitudes and relative phasing of sinusoidally time varying signals by employing cross-correlation techniques to reduce the influence of noise, drift, and harmonic distortion. When used with transducers appropriate for measurement of dilute solution viscoelastic properties, such a DAPS provides far more accurate data than have previously been obtainable from electrical impedance measurement techniques. The DAPS and two transducers described are used to obtain infinite dilution viscoelastic properties as well as effective high frequency properties in which effects related to the incomplete flexibility of long chain molecules are observed. The principal features of the data obtained to date are described.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600176
The nuclear spin-lattice and spin-spin relaxation times depend on magnetic and electric interactions in solution and on the molecular motion. A study of these two effects as a function of the various parameters of the system enable changes in the interactions and in the molecular motion to be studies; in favourable cases absolute values can also be derived.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600169
Doppler broadening studies of the quasi-elastic peak of cold neutrons scattered from poly-(dimethylsiloxanes) are reported. The Doppler broadening is observed in the low-molecular-weight liquids and persists in high-molecular-weight gums and even in the cross-linked rubbers. The self-diffusion constants determined for the low-molecular-weight liquids are larger than the corresponding value obtained from n.m.r. spin echo measurements. Since the latter technique undoubtedly measures the translational contribution to self-diffusion, it is concluded that the neutron-scattering result includes a major contribution from internal rotational motions of the polymer chain. The activation energy for the neutron diffusional process is 2.0 kcal mol–1 compared with 4.0 kcal mol–1 for the translational diffusion process. A similar Doppler broadening phenomenon has been observed in poly(propylene)oxide at elevated temperatures.
Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600161
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Faraday Symposia of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/FS9720600135
Both molecular rotational and translational diffusion may contribute to the spectra of molecular liquids measured by incoherent inelastic neutron scattering, (i.n.s.), especially in the “quasielastic” scattering region. Some experiments on two, quite different, molecular liquids, methanol (CH3OH) and toluene (CH3 . C6H5) are presented here to assess the extent to which rotational diffusion and whole molecule rotation interfere with quasi-elastic measurements of centre of mass diffusion, in the light of Larsson's recent theories. Isotopic substitution, previously introduced to help assign contributions to i.n.s. from intramolecular motions, is again found to be a valuable technique for studying the external rotations. Toluene and methanol have rather different moments of intertia and barriers to internal rotation. While the inertial effects of substitution are relatively small (except for the CH3 group motions) the effects produced by the various deuterium permutations on the cross-sections for rotational diffusion scattering vary greatly in the two systems.Deuterium substitution of the CH3 group in methanol allows a reliable measurement of the centre of mass diffusion of the molecule on the neutron scattering time scales (10–11 s-10–12s) with present time of flight spectrometer resolutions (∼ 10%ΔE/E at E0= 23 cm–1). No evidence for intermolecular proton transfer in pure methanol was found.For toluene the moment of inertia distribution is such that rotational contributions cannot be completely eliminated by deuterium substitution. Dynamical models have been made to investigate the inelastic rotational scattering in the methanol i.n.s. spectrum and some more refined computing methods for fitting quasi-elastic scattering spectra, in cases susceptible to simple diffusion analysis, are given.
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